Comparative Hydrolysis Reactivity of Titanium Hexabutoxy-mu-oxodi- Dimer vs. Monomeric Alkoxides
In contrast to highly reactive monomeric titanium alkoxides like Ti(OCH3)4, the dimeric structure of Titanium, hexabutoxy-mu-oxodi- exhibits a distinct hydrolysis profile. Computational models show that in a Ti2(OCH3)8 dimer, only the terminal methoxy groups are accessible for initial hydrolysis, while the bridging oxo group remains intact [1]. The activation barrier for the hydrolysis of these terminal groups in the dimer is not significantly different from that of a monomer [1]. This indicates that while the dimer is reactive, it does not undergo the immediate, uncontrolled polymerization typical of monomers; instead, it allows for a more controlled condensation process, which is critical for reproducible sol-gel synthesis [1].
| Evidence Dimension | Hydrolysis Reactivity and Pathway |
|---|---|
| Target Compound Data | Initial hydrolysis occurs selectively on terminal butoxy groups; μ-oxo core is retained. |
| Comparator Or Baseline | Ti(OMe)4 (monomer) undergoes rapid, unselective hydrolysis. |
| Quantified Difference | Difference in reaction pathway; activation barriers for terminal hydrolysis are similar between monomer and dimer [1]. |
| Conditions | Computational model (DFT/B3LYP) of Ti2(OCH3)8 dimer with water molecules [1]. |
Why This Matters
This controlled reactivity profile allows for more reproducible sol-gel synthesis of TiO2 materials with tailored properties compared to using a monomeric precursor.
- [1] Ignatyev, I. S., Montejo, M., & González, J. J. L. (2010). Theoretical study of the mechanisms of the hydrolysis and condensation reactions of silicon and titanium alkoxides: similarities and differences. Dalton Transactions, 39(30), 6967-6973. View Source
